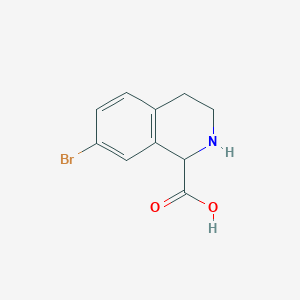
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
説明
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. For tetrahydroisoquinoline derivatives, the specific mode of action can vary widely depending on the functional groups present in the molecule .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability. These properties can be influenced by various factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The result of a compound’s action can be observed at the molecular and cellular levels, and can include changes in gene expression, protein function, cell signaling, and more .
The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence the compound’s action, efficacy, and stability .
生物活性
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C10H10BrNO2, with a molecular weight of approximately 256.1 g/mol. The structure includes a tetrahydroisoquinoline framework, which is known for its interactions with various biological targets, particularly in the nervous system.
The presence of a bromine atom at the 7-position and a carboxylic acid group at the 1-position enhances the compound's reactivity and biological profile. These functional groups can participate in nucleophilic substitution reactions and influence the compound's interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Compounds within the tetrahydroisoquinoline class have been studied for their ability to protect neurons from degeneration. Preliminary studies suggest that this specific compound may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
- Anti-inflammatory Properties : There are indications that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.
- Binding Affinity : Interaction studies have shown that it may bind to neurotransmitter receptors such as dopamine and serotonin receptors. This binding profile could elucidate its pharmacological effects and inform drug design aimed at enhancing efficacy while minimizing side effects.
Table 1: Comparison of Biological Activities of THIQ Analogues
While the specific mechanism of action for this compound remains unclear due to a lack of extensive research data, its structural features suggest potential interactions with central nervous system receptors. The bromine and carboxylic acid groups may alter these interactions compared to other THIQ derivatives.
Future Research Directions
Given the promising preliminary data regarding the biological activities of this compound:
- In Vivo Studies : Further investigations should focus on in vivo models to assess neuroprotective effects and anti-inflammatory properties.
- Mechanistic Studies : Detailed studies to elucidate the exact mechanisms by which this compound interacts with neurotransmitter systems are crucial.
- Synthetic Development : Continued development of synthetic routes for producing this compound in sufficient quantities will facilitate comprehensive pharmacological evaluations .
特性
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUGWXAJTCNZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696300 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260640-00-3 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















